4-(2-Hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)-4-methylmorpholin-4-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)-4-methylmorpholin-4-ium iodide is a complex organic compound with a unique structure that includes a morpholine ring substituted with hydroxy, alkoxy, and iodide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)-4-methylmorpholin-4-ium iodide typically involves multiple steps:
Formation of the Morpholine Ring: The initial step involves the synthesis of the morpholine ring, which can be achieved through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Substitution Reactions: The morpholine ring is then subjected to substitution reactions to introduce the hydroxy and alkoxy groups. This can be done using reagents such as epoxides and alcohols under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)-4-methylmorpholin-4-ium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a corresponding alcohol or amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or cyanide under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium chloride, sodium bromide, and sodium cyanide.
Major Products
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or nitriles.
Scientific Research Applications
4-(2-Hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)-4-methylmorpholin-4-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)-4-methylmorpholin-4-ium iodide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Hydroxy-3-(cyclohexyloxy)propyl)-4-methylmorpholin-4-ium iodide
- 4-(2-Hydroxy-3-(phenylmethoxy)propyl)-4-methylmorpholin-4-ium iodide
- 4-(2-Hydroxy-3-(tert-butoxy)propyl)-4-methylmorpholin-4-ium iodide
Uniqueness
4-(2-Hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)-4-methylmorpholin-4-ium iodide is unique due to the presence of the 3,3,5-trimethylcyclohexyl group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
1-(4-methylmorpholin-4-ium-4-yl)-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;iodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34NO3.HI/c1-14-9-16(11-17(2,3)10-14)21-13-15(19)12-18(4)5-7-20-8-6-18;/h14-16,19H,5-13H2,1-4H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDNMDGAITUHTL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OCC(C[N+]2(CCOCC2)C)O.[I-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.